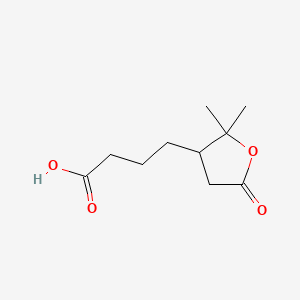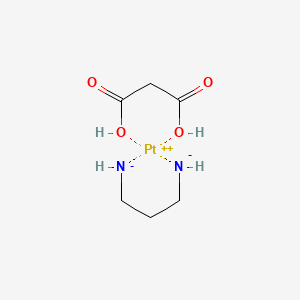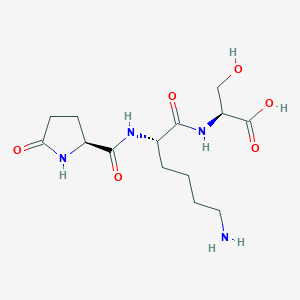
Pyroglutamyllysylserine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyroglutamyllysylserine is a tripeptide composed of pyroglutamic acid, lysine, and serine. This compound is known for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a range of biochemical reactions, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyllysylserine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Pyroglutamic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated pyroglutamic acid is then reacted with lysine, which has its amino group protected by a suitable protecting group like Boc (tert-butyloxycarbonyl). The resulting dipeptide is then coupled with serine, which also has its hydroxyl group protected, using similar coupling reagents .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling .
Analyse Des Réactions Chimiques
Types of Reactions: Pyroglutamyllysylserine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a serine oxide derivative.
Reduction: The pyroglutamic acid moiety can be reduced to form a more reactive intermediate.
Substitution: The lysine residue can participate in nucleophilic substitution reactions, particularly at its amino group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: Serine oxide derivatives.
Reduction: Reduced pyroglutamic acid intermediates.
Substitution: Lysine derivatives with substituted amino groups
Applications De Recherche Scientifique
Pyroglutamyllysylserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and as a building block for synthetic peptides .
Mécanisme D'action
The mechanism of action of pyroglutamyllysylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid moiety can form stable complexes with metal ions, enhancing its binding affinity to target proteins. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the serine residue can act as a nucleophile in enzymatic reactions. These interactions facilitate the compound’s biological activity and its role in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Pyroglutamyllysylalanine: Similar structure but with alanine instead of serine.
Pyroglutamyllysylthreonine: Contains threonine instead of serine.
Pyroglutamyllysylglycine: Glycine replaces serine in the structure .
Uniqueness: Pyroglutamyllysylserine is unique due to the presence of serine, which provides additional functional groups for chemical reactions and interactions. This makes it more versatile in biochemical applications compared to its analogs .
Propriétés
Numéro CAS |
52434-69-2 |
|---|---|
Formule moléculaire |
C14H24N4O6 |
Poids moléculaire |
344.36 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C14H24N4O6/c15-6-2-1-3-8(12(21)18-10(7-19)14(23)24)17-13(22)9-4-5-11(20)16-9/h8-10,19H,1-7,15H2,(H,16,20)(H,17,22)(H,18,21)(H,23,24)/t8-,9-,10-/m0/s1 |
Clé InChI |
RCPIEMQVRDMETC-GUBZILKMSA-N |
SMILES isomérique |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |
SMILES canonique |
C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



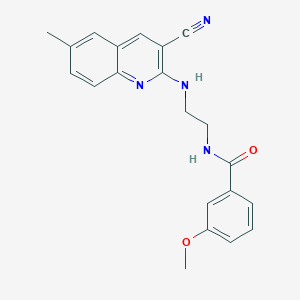

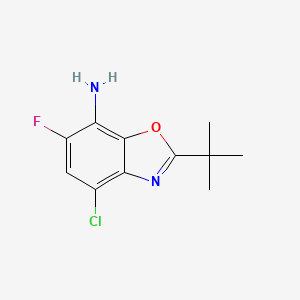
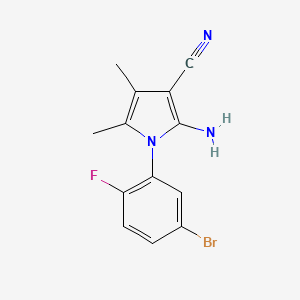
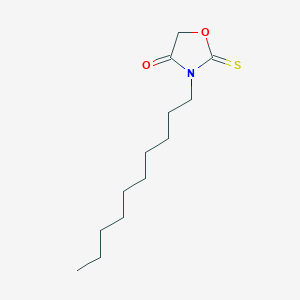



![D-Proline, 1-[(phenylamino)carbonyl]-](/img/structure/B12884986.png)
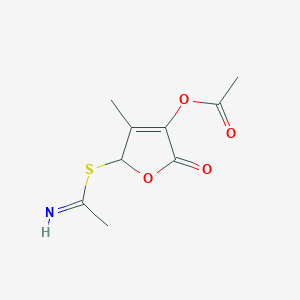
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
